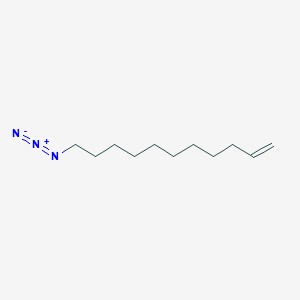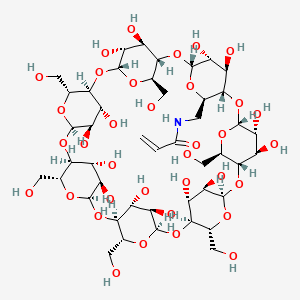
11-Azido-1-undecene, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Azido-1-undecene, also known as 11-Azide-1-undecene, is an alkyne-containing, unbranched alkene that is widely used in various scientific research applications. It is a synthetic compound with a molecular weight of 162.2 g/mol and a boiling point of 109.4°C. 11-Azido-1-undecene is a versatile reagent that is used in a variety of applications, including the synthesis of polymers, the functionalization of biomolecules, and the production of pharmaceuticals.
Applications De Recherche Scientifique
11-Azido-1-undecene is a versatile reagent that is used in a variety of scientific research applications. It is used in the synthesis of polymers for biomedical applications, such as drug delivery systems. It is also used in the functionalization of biomolecules, such as proteins and nucleic acids, for various biotechnological applications. Additionally, 11-azido-1-undecene is used in the synthesis of pharmaceuticals, such as antifungal agents and anti-cancer drugs.
Mécanisme D'action
11-Azido-1-undecene acts as a nucleophilic reagent, which means that it can react with electrophilic species, such as carbonyl compounds. The reaction proceeds via a nucleophilic addition-elimination mechanism, in which the azide group of 11-azido-1-undecene attacks the electrophilic species, forming an intermediate. The intermediate then undergoes an elimination reaction, resulting in the formation of the desired product.
Biochemical and Physiological Effects
11-Azido-1-undecene is not known to have any significant biochemical or physiological effects. It is not known to be toxic or to interact with any other compounds in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 11-azido-1-undecene in laboratory experiments is its versatility. It can be used in a variety of applications, such as the synthesis of polymers and the functionalization of biomolecules. Additionally, it is relatively inexpensive and easy to obtain. The main limitation of using 11-azido-1-undecene is the potential for side reactions, which can occur if the reaction conditions are not carefully controlled.
Orientations Futures
There are several potential future directions for research involving 11-azido-1-undecene. For example, it could be used in the synthesis of new polymers for biomedical applications, such as drug delivery systems. It could also be used in the functionalization of biomolecules for biotechnological applications. Additionally, it could be used in the synthesis of novel pharmaceuticals, such as antifungal agents and anti-cancer drugs. Finally, 11-azido-1-undecene could be used in the synthesis of other compounds, such as organometallic complexes and heterocyclic compounds.
Méthodes De Synthèse
11-Azido-1-undecene can be synthesized from the reaction of 1-undecene and sodium azide in the presence of a catalyst. The reaction is usually performed in a solvent such as dichloromethane or tetrahydrofuran. The reaction proceeds in two steps: (1) the formation of the azide intermediate and (2) the reductive cleavage of the azide to form the desired 11-azido-1-undecene. The reaction is usually performed at room temperature and can be completed in less than one hour.
Propriétés
IUPAC Name |
11-azidoundec-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3/c1-2-3-4-5-6-7-8-9-10-11-13-14-12/h2H,1,3-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJPSFQONYKDAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
192070-90-9 |
Source


|
| Record name | 192070-90-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














